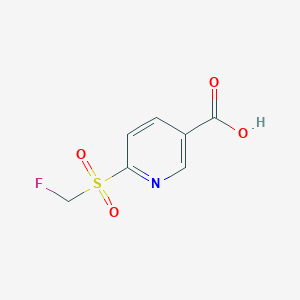

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . It comes in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid, also known as Niacin), and Isonicotinic acid (4-pyridinecarboxylic acid) .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, involves several methods . One of the methods includes the Umemoto Reaction . Another method involves the use of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) as a coformer to pyridine carboxylic acid cocrystallization .Molecular Structure Analysis

The molecular structure of this compound is similar to that of pyridinecarboxylic acids . All isomers of pyridinecarboxylic acid share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .Chemical Reactions Analysis

Pyridinecarboxylic acids, including this compound, are used in various chemical reactions . For instance, they are used in condensation reactions . They are also used in the synthesis of various carboxylic esters and carboxamides from various carboxylic acids .Applications De Recherche Scientifique

Environmental Remediation and Analysis

Studies have explored the degradation of perfluorinated compounds, which are structurally related to 6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid, in environmental contexts. For instance, Park et al. (2016) investigated the heat-activated persulfate oxidation of PFOA and related substances, demonstrating a potential for in-situ groundwater remediation (Park et al., 2016). Such research underscores the importance of understanding the behavior and transformation of fluorinated compounds for environmental cleanup efforts.

Fluorinated Compounds in Environmental and Biological Systems

Research on fluorotelomer sulfonates, which share functional groups with this compound, highlights the persistence and transformation of fluorinated compounds in the environment. Martin et al. (2019) detailed the integration of zwitterionic, cationic, and anionic perfluoroalkyl and polyfluoroalkyl substances into the total oxidizable precursor assay of contaminated groundwater, providing insight into the complexities of PFAS contamination (Martin et al., 2019).

Novel Materials and Catalysis

The synthesis and application of compounds containing sulfone groups, akin to the sulfone functionality in this compound, have been explored for creating novel materials. Constable et al. (2014) reported on green-emitting iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands for potential use in light-emitting devices (Constable et al., 2014). Such research indicates the role of fluorinated sulfone compounds in developing new materials with specific electronic and photophysical properties.

Advanced Oxidation Processes

The stability and degradation kinetics of fluorotelomer sulfonates under advanced oxidation processes have been studied, as seen in research by Yang et al. (2014), who examined the degradation of 6:2 fluorotelomer sulfonate, offering insights into the potential for chemical treatment and removal of persistent fluorinated compounds from the environment (Yang et al., 2014).

Propriétés

IUPAC Name |

6-(fluoromethylsulfonyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-4-14(12,13)6-2-1-5(3-9-6)7(10)11/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDPFYOAHITVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)S(=O)(=O)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2733037.png)

![2-Chloro-N-[4-(cyclopropylmethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2733041.png)

![4-{[(1H-indol-3-yl)carbamoyl]amino}benzamide](/img/structure/B2733042.png)

![2,5-dichloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2733044.png)

![N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733045.png)

![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2733049.png)

![6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2733050.png)